molecular formula C20H24IN3O B10771429 [125I]N,N-Diethyllysergamide

[125I]N,N-Diethyllysergamide

Cat. No. B10771429
M. Wt: 447.3 g/mol
InChI Key: OBCUQRYIGTWROI-YUPRZBKSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[125I]Lysergic acid diethylamide, commonly referred to as [125I]LSD, is a radiolabeled derivative of lysergic acid diethylamide. This compound is synthesized by introducing an iodine-125 isotope into the lysergic acid diethylamide molecule. [125I]Lysergic acid diethylamide is primarily used in scientific research, particularly in the study of serotonin receptors due to its high affinity and selectivity for these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [125I]Lysergic acid diethylamide involves the iodination of lysergic acid diethylamide. This process typically uses sodium iodide (Na125I) and chloramine-T as the iodinating agents . The reaction conditions must be carefully controlled to ensure the selective introduction of the iodine-125 isotope at the desired position on the lysergic acid diethylamide molecule.

Industrial Production Methods

Industrial production of [125I]Lysergic acid diethylamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s radiochemical purity and specific activity. The production must adhere to strict regulatory standards due to the radioactive nature of iodine-125.

Chemical Reactions Analysis

Types of Reactions

[125I]Lysergic acid diethylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of [125I]Lysergic acid diethylamide, while reduction can yield reduced derivatives with altered binding properties .

Comparison with Similar Compounds

properties

Molecular Formula

C20H24IN3O

Molecular Weight

447.3 g/mol

IUPAC Name

(6aR,9R)-N,N-diethyl-5-(125I)iodanyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H24IN3O/c1-4-24(5-2)20(25)12-9-14-13-7-6-8-16-18(13)15(19(21)22-16)10-17(14)23(3)11-12/h6-9,12,17,22H,4-5,10-11H2,1-3H3/t12-,17-/m1/s1/i21-2

InChI Key

OBCUQRYIGTWROI-YUPRZBKSSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)[125I])C

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.